Bekanamycin Sulfate: A Technical Guide to Chemical and Physical Properties
Bekanamycin Sulfate: A Technical Guide to Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical and physical properties of bekanamycin sulfate, an important aminoglycoside antibiotic. The information is intended to support research, development, and quality control activities by providing detailed data, experimental context, and clear visual representations of its mechanism and handling.
Chemical Properties
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2] It is a minor component of the kanamycin complex.[3] The sulfate salt form enhances its solubility in water, making it suitable for various applications, including parenteral administration.[4]
Table 1: Chemical Identification of Bekanamycin Sulfate
| Identifier | Data | Source(s) |
|---|---|---|
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | [3] |
| Molecular Formula | C₁₈H₃₉N₅O₁₄S | |
| Molecular Weight | 581.6 g/mol | |
| CAS Number | 29701-07-3 |
| Synonyms | Kanamycin B sulfate, Kanendomycin | |
Physical and Physicochemical Properties
Bekanamycin sulfate is typically supplied as a white to off-white crystalline powder. It is known to be hygroscopic and should be stored in a dry, well-ventilated place.
Table 2: Physicochemical Properties of Bekanamycin Sulfate
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white, odorless, crystalline powder | |
| Melting Point | Decomposes above 250°C | |
| Solubility in Water | Highly soluble; up to 50 mg/mL | |
| Solubility in Organic Solvents | Practically insoluble in ethanol, acetone, chloroform, ether, and ethyl acetate | |
| pH (1% aqueous solution) | 6.5 - 8.5 | |
| Stability | Aqueous solutions are stable for ~5 days at 37°C and for longer periods at 2-8°C. Sensitive to heat and light. |
| Hygroscopicity | Hygroscopic | |
Mechanism of Action
As an aminoglycoside antibiotic, bekanamycin sulfate is bactericidal. Its primary mechanism involves the irreversible binding to the 30S subunit of the bacterial ribosome. This interaction disrupts protein synthesis through three main pathways:
-
Interference with the Initiation Complex: It prevents the formation of the ribosomal initiation complex, a critical first step in protein synthesis.
-
mRNA Misreading: The binding causes a misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the polypeptide chain and the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: It blocks the movement of the ribosome along the mRNA strand, halting protein elongation.
This multifaceted disruption of protein synthesis leads to bacterial cell death.
Caption: Mechanism of action of bekanamycin sulfate on the bacterial ribosome.
Experimental Protocols
Protocol: Preparation of a Standard Aqueous Stock Solution
This protocol describes the preparation of a sterile aqueous stock solution of bekanamycin sulfate, a common requirement for microbiology and cell culture applications.
Materials:
-
Bekanamycin sulfate powder
-
Sterile, deionized, or distilled water
-
Sterile glassware (vial, beaker)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Analytical balance
Methodology:
-
Weighing: Accurately weigh the desired amount of bekanamycin sulfate powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the powder to a sterile container and add the required volume of sterile water to achieve the target concentration (e.g., 10-50 mg/mL). Agitate the solution gently until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting and Storage: Dispense the sterile-filtered solution into sterile, labeled cryovials or tubes. For long-term storage, keep the aliquots at 2-8°C. Aqueous solutions are stable for extended periods at this temperature.
Caption: Experimental workflow for preparing a sterile bekanamycin sulfate solution.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the in vitro efficacy of bekanamycin sulfate against a bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bekanamycin sulfate sterile stock solution
-
Bacterial isolate grown on appropriate agar medium (18-24 hours)
-
Sterile saline or broth for inoculum suspension
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the bekanamycin sulfate stock solution in CAMHB directly in the wells of a 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: Suspend several colonies of the bacterial isolate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except for a sterility control well) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a positive growth control well (broth + inoculum, no antibiotic).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of bekanamycin sulfate that completely inhibits visible bacterial growth. The growth control well should show distinct turbidity.
